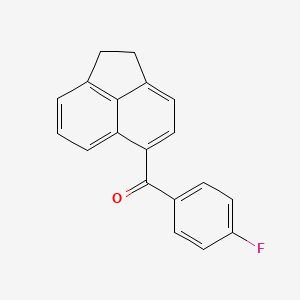![molecular formula C18H24FNO B6090486 1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6090486.png)
1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a small molecule drug that has shown potential in treating various neurological disorders such as epilepsy, addiction, and anxiety.
作用機序
1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to increased inhibitory activity and reduced neuronal excitability.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from this compound administration have several biochemical and physiological effects. These include reduced seizure activity, reduced drug-seeking behavior, and anxiolytic effects. Additionally, this compound has been shown to have a neuroprotective effect in animal models of stroke.
実験室実験の利点と制限
1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has several advantages as a research tool. It is a small molecule drug that can easily cross the blood-brain barrier, making it an effective tool for studying neurological disorders. Additionally, it has a specific mechanism of action, which allows for targeted studies of the GABAergic system. However, this compound has some limitations as a research tool. It is a potent inhibitor of GABA transaminase, which can lead to the accumulation of GABA and potentially alter the normal functioning of the GABAergic system. Additionally, the long-term effects of this compound administration are not well understood.
将来の方向性
There are several future directions for research on 1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine. One area of interest is the potential therapeutic effects of this compound in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of this compound administration and its potential for addiction and tolerance. Finally, the development of more selective GABA transaminase inhibitors could lead to improved therapeutic efficacy and reduced side effects.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of GABA transaminase that has shown potential in treating various neurological disorders. Its mechanism of action involves increasing the levels of GABA in the brain, leading to reduced neuronal excitability and increased inhibitory activity. This compound has several advantages as a research tool, but also has some limitations. Future research on this compound could lead to improved therapeutic efficacy and a better understanding of the GABAergic system.
合成法
The synthesis of 1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine involves the condensation of 2-(2-fluorophenyl)ethylamine with cyclobutanecarbonyl chloride to form N-(2-fluorophenethyl)cyclobutanecarboxamide. This intermediate is then reacted with piperidine in the presence of a base to yield this compound. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, this compound has shown efficacy in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has shown anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
cyclobutyl-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO/c19-17-9-2-1-6-15(17)11-10-14-5-4-12-20(13-14)18(21)16-7-3-8-16/h1-2,6,9,14,16H,3-5,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIFYKYAIDPKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-1-[3-(2-methylphenoxy)propyl]piperazine](/img/structure/B6090406.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6090418.png)
![ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B6090428.png)

![9-bromo-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B6090435.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6090447.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6090455.png)
![2-{[5-[(benzylthio)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6090460.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6090463.png)
![N'-[1]benzofuro[3,2-d]pyrimidin-4-yl-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B6090466.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6090481.png)
![1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6090490.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6090492.png)
![methyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6090508.png)
